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gadolinium;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one

NMR spectroscopy paramagnetic relaxation enhancement lanthanide shift reagents

Gd(TMHD)₃ is the only Ln(TMHD)₃ congener that delivers dominant paramagnetic relaxation enhancement (PRE) for quantitative r⁻⁶ NMR distance analysis and the sole demonstrated MOCVD precursor yielding room-temperature ferromagnetism in GaGdN spintronic layers. • NMR PRE: Strongest line broadening in the lanthanide series - Eu(TMHD)₃ or Pr(TMHD)₃ cannot substitute for proton-distance measurement. • Spintronic MOCVD: Only Gd(TMHD)₃ produces the anomalous Hall effect and ferromagnetic ordering; Cp₃Gd fails entirely. • ALD Gd₂O₃: Self-limiting growth at 0.3 Å/cycle with O₃ at 300°C - genuine ALD behavior unattainable with Cp-based precursors.

Molecular Formula C33H60GdO6
Molecular Weight 710.1 g/mol
CAS No. 14768-15-1
Cat. No. B1580548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegadolinium;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one
CAS14768-15-1
Molecular FormulaC33H60GdO6
Molecular Weight710.1 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Gd]
InChIInChI=1S/3C11H20O2.Gd/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7-;
InChIKeyKUKZOIVDRFKQPE-LWTKGLMZSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gd(TMHD)₃ Procurement-Grade Overview


Gadolinium tris(2,2,6,6-tetramethyl-3,5-heptanedionate), commonly designated Gd(TMHD)₃, Gd(thd)₃, or Gd(DPM)₃, is a homoleptic β-diketonate complex of Gd(III) with three bidentate 2,2,6,6-tetramethyl-3,5-heptanedionate (dipivaloylmethanate) ligands. It is classified as a paramagnetic lanthanide chelate and is commercially available in ≥99% purity with rare-earth oxide (REO) trace-metal specifications at ≥99.9%-Gd . Unlike the widely used europium and praseodymium analogs that function primarily as NMR shift reagents, Gd(TMHD)₃ has a fundamentally distinct magnetic profile: the Gd(III) ion possesses an ⁸S₇/₂ electronic ground state with seven unpaired electrons and a long electronic spin-lattice relaxation time (T₁ₑ), which confers dominant paramagnetic relaxation enhancement rather than pseudo-contact shifting capability [1]. This dual-functional identity — as a relaxation reagent for structural NMR and as a thermally robust volatile precursor for metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD) — distinguishes it from all other Ln(TMHD)₃ congeners and makes procurement decisions particularly sensitive to the end-use application.

Why Gd(TMHD)₃ Substitution Fails


All Ln(TMHD)₃ complexes share the same ligand scaffold, but the metal-center identity dictates whether the compound functions as a shift reagent (optimized for Eu, Pr, Yb), a relaxation reagent (optimized for Gd), or an intermediate case. The Gd(III) ion exhibits the largest magnetic moment (≈7.94 μ_B) and the longest T₁ₑ among the lanthanide series, causing severe NMR line broadening that renders it unsuitable for shift-reagent applications while making it the premier choice for paramagnetic relaxation enhancement (PRE)-based structural analysis [1]. In vapor-deposition applications, the oxygen content of the TMHD ligand becomes a critical variable: Gd(TMHD)₃ introduces oxygen into growing films, which modifies magnetic and electronic properties relative to oxygen-free organometallic precursors such as GdCp₃ [2]. Substituting Eu(TMHD)₃, Pr(TMHD)₃, or GdCp₃ for Gd(TMHD)₃ without accounting for these mechanistic differences will produce qualitatively different experimental outcomes — either loss of relaxation-based structural information or fundamentally altered thin-film magnetic behavior. The quantitative evidence below establishes the magnitude of these divergences.

Gd(TMHD)₃ Comparative Evidence


Relaxation Dominance over Eu/Pr Shift Reagents

In the foundational quantitative survey of the complete Ln(dpm)₃ series (Ln = Pr, Nd, Sm, Eu, Gd, Tb, Dy, Ho, Er, Tm, Yb) conducted by Horrocks and Sipe (1971), Gd(dpm)₃ exhibited the greatest proton resonance broadening among all lanthanide chelates tested in 4-vinylpyridine, 4-picoline N-oxide, and n-hexyl alcohol [1]. By contrast, Eu(dpm)₃ and Pr(dpm)₃ were identified as the optimal shift reagents because they produce the largest induced chemical shift displacements relative to the accompanying line broadening — yielding the highest shift-to-broadening ratio in the series [1]. The broadening dominance of Gd(III) arises from its ⁸S₇/₂ electronic ground state with S = 7/2, which yields a slow electronic spin-lattice relaxation rate (long T₁ₑ, estimated at ~10⁻⁸ to 10⁻⁹ s for Gd(III) β-diketonates) and consequently efficient Curie-spin transverse relaxation of nearby nuclear spins [2]. In practical terms, Gd(dpm)₃ is categorically unsuitable as a shift reagent and must instead be deployed as a relaxation reagent; Eu(dpm)₃ and Pr(dpm)₃ serve the opposite function.

NMR spectroscopy paramagnetic relaxation enhancement lanthanide shift reagents

MOCVD: (TMHD)₃Gd vs. Cp₃Gd for Ferromagnetic GaGdN

In a direct comparative MOCVD study by Saravade et al. (2018) and Ferguson et al. (2022), GaGdN thin films were grown using two gadolinium precursors under otherwise identical deposition conditions: (TMHD)₃Gd (oxygen-containing β-diketonate) and Cp₃Gd (oxygen-free organometallic). GaGdN grown from (TMHD)₃Gd exhibited an anomalous Hall effect (AHE) and clear ferromagnetism at room temperature, as confirmed by vibrating sample magnetometry [1][2]. In stark contrast, GaGdN grown from Cp₃Gd showed only the ordinary Hall effect with no detectable ferromagnetism or spin polarization [1][2]. The oxygen atoms supplied by the TMHD ligand are proposed to mediate the ferromagnetic coupling, potentially through oxygen-stabilized defect complexes or carrier-mediated mechanisms [1]. This finding establishes that precursor ligand identity is not an interchangeable process variable but a determinant of the functional magnetic properties of the deposited film.

spintronics MOCVD dilute magnetic semiconductors GaGdN

Self-Limiting ALD: Gd(thd)₃ vs. Cp Precursor

Niinistö et al. (2005) performed a systematic comparative ALD study of Gd₂O₃ thin-film growth using two precursor/co-reactant combinations: Gd(thd)₃/O₃ and (CpCH₃)₃Gd/H₂O. The Gd(thd)₃/O₃ process exhibited a well-defined self-limiting ALD growth mode at 300°C with a growth rate of 0.3 Å/cycle, indicative of true layer-by-layer surface saturation behavior [1][2]. In contrast, the (CpCH₃)₃Gd/H₂O process suffered from partial decomposition of the metal precursor, which compromised the self-limiting growth mechanism [1]. However, the Cp-based process yielded crystalline Gd₂O₃ films with cubic C-type structure even at deposition temperatures as low as 150°C, whereas films from the Gd(thd)₃/O₃ process were amorphous below 250°C and required temperatures exceeding 250°C to crystallize with a (400) dominant reflection [1]. The film purity trade-off is also notable: (CpCH₃)₃Gd/H₂O films at 250°C achieved low carbon impurity (0.5 at%) but the film stoichiometry and crystallinity diverged from the thd-based route [1]. The dielectric permittivity measured for Cp-processed films was approximately 13 [1].

atomic layer deposition Gd₂O₃ thin films self-limiting growth precursor volatility

Thermal Stability: TMHD vs. Alkylamide Ligands

The TMHD ligand (2,2,6,6-tetramethyl-3,5-heptanedionate) lacks β-hydrogen atoms on the chelate ring, which eliminates the β-hydride elimination decomposition pathway that plagues metal-alkylamide precursors (e.g., TDMA-class compounds) at delivery-line temperatures above ~250°C [1]. This structural feature gives Gd(TMHD)₃ excellent thermal stability among common ALD/CVD precursor families. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) studies by Baxter et al. (1995) demonstrated that Gd(tmhd)₃ sublimes intact with good mass-transport properties [2]. The practical evaporation temperature window for MOCVD applications spans 170–270°C, as established by Sawka et al. in the deposition of Gd₂O₃-ZrO₂ layers using Gd(tmhd)₃ [3]. In comparison, alkylamide precursors (TDMAZ, TEMAZ, TDMAH) are limited to an ALD window of approximately 150–250°C due to thermal decomposition [1]. The Gd(TMHD)₃·polyether adducts, such as [Gd(tmhd)₃]₂(tetraglyme), further enhance volatility while retaining thermal robustness [2].

CVD/ALD precursor thermal stability β-hydride elimination sublimation

Site-Selective ¹⁵N Relaxation at Basic Nitrogens

Levy, Dechter, and Kowalewski (1978) demonstrated that Gd(dpm)₃ acts as a site-specific paramagnetic relaxation reagent for ¹⁵N NMR spectroscopy. In a comparative evaluation of paramagnetic relaxation reagents, Gd(dpm)₃ and Gd(acac)₃ were observed to be specific for basic sites in substrate molecules: the relaxation rate enhancement was strongly dependent on the availability of the lone electron pair on the nitrogen atom [1]. Protons and ¹⁵N nuclei at sterically accessible basic positions experienced the greatest relaxation enhancement, while non-basic or sterically hindered sites showed markedly less effect [1]. This site-selectivity is a distinguishing feature relative to organic radical-based relaxation agents (e.g., TEMPOL), which lack Lewis-acid-driven site discrimination. Furthermore, Gd(dpm)₃ was successfully deployed as a ¹⁵N nuclear magnetic resonance spin label, enabling natural-abundance ¹⁵N relaxation measurements that inform on molecular structure and dynamics [1].

¹⁵N NMR paramagnetic relaxation spin label site-specificity

r⁻⁶ Proton-Distance Determination by Relaxation

Hájek, Samek, and colleagues (1976) established a quantitative methodology for structural analysis using Gd(DPM)₃ as a relaxation reagent in ¹H-NMR studies of adamantane derivatives (adamantanone, 2-oxaadamantane, 2,2-dioxy-2-thiaadamantane, 2,6-dioxaadamantane, and 2-thiaadamantane) [1]. The technique exploits the theoretical inverse proportionality of the paramagnetic-induced signal width to the sixth power of the gadolinium–proton distance (Δν ∝ 1/r⁶) [1]. By employing the simultaneous application of a shift reagent and a relaxation reagent, and correcting the induced signal widths for the nonselective relaxation contribution, the authors obtained relative distances of various protons from the Gd(III) coordination center as well as absolute distances through nonlinear regression analysis [1]. This methodology enabled the determination of the most probable coordination models for each substrate, including the stereochemistry of Gd(III) binding [1]. While Eu(fod)₃ and Gd(fod)₃ can also be used for combined shift-and-relaxation studies, the pure relaxation-based distance measurement relies on Gd(III) because Eu(III) produces insufficient broadening for quantitative r⁻⁶ analysis [2].

structure elucidation paramagnetic relaxation distance measurement adamantane

Gd(TMHD)₃ Application Scenarios


Paramagnetic Relaxation for Structure Determination

When the research goal is quantitative proton-distance measurement via r⁻⁶ relaxation analysis rather than chemical-shift dispersion, Gd(TMHD)₃ is the mandatory choice among Ln(TMHD)₃ reagents. As established by the Horrocks and Sipe survey, Gd produces the greatest broadening in the series, and the Hájek methodology demonstrates absolute proton-distance determination from relaxation line widths in adamantane-derived model systems [Section 3, Evidence Items 1 and 6] [1][2]. Eu(TMHD)₃ or Pr(TMHD)₃ would be inappropriate because their broadening is too weak for quantitative r⁻⁶ analysis. Combined shift-plus-relaxation reagent protocols (Eu for shift, Gd for relaxation) provide complementary structural constraints from a single ligand platform.

MOCVD of Ferromagnetic GaGdN for Spintronics

For spintronic device fabrication requiring GaGdN layers with room-temperature ferromagnetism, (TMHD)₃Gd is the only demonstrated precursor that delivers the anomalous Hall effect and ferromagnetic ordering. The Cp₃Gd alternative produces no ferromagnetism under identical MOCVD conditions, as shown in the direct comparative study by Saravade et al. [Section 3, Evidence Item 2] [3]. The oxygen derived from the TMHD ligand is implicated as the essential mediator of magnetic coupling; selecting Cp₃Gd sacrifices this functionality entirely. Procurement for spintronic MOCVD must specify the TMHD-based precursor.

Conformal Gd₂O₃ ALD for High-k Dielectrics

When conformal Gd₂O₃ films with atomic-layer precision are required (e.g., for high-k gate dielectrics or protective coatings on non-planar substrates), the Gd(thd)₃/O₃ ALD process is the only option that provides genuine self-limiting growth behavior at 300°C with a growth rate of 0.3 Å/cycle [Section 3, Evidence Item 3] [4]. The (CpCH₃)₃Gd/H₂O alternative suffers from partial precursor decomposition that undermines the self-limiting mechanism. If amorphous film deposition below 250°C is desired, users should note that thd-based films remain amorphous while Cp-based films crystallize; this is a process-design consideration rather than a disqualifier.

Site-Specific ¹⁵N NMR Spin Labeling

For researchers performing natural-abundance ¹⁵N NMR spectroscopy who require site-specific relaxation enhancement to distinguish basic from non-basic nitrogen environments, Gd(dpm)₃ provides Lewis-acid-driven selectivity toward nitrogen atoms with available lone pairs [Section 3, Evidence Item 5] [5]. Organic radical relaxation agents such as TEMPOL lack this chemical selectivity. Gd(acac)₃ exhibits similar site-specificity but with a different solubility profile; the TMHD variant offers superior organic solubility for non-aqueous samples.

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